2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13021280
InChI: InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22)
SMILES: CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C
Molecular Formula: C18H20N4O
Molecular Weight: 308.4 g/mol

2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride

CAS No.:

Cat. No.: VC13021280

Molecular Formula: C18H20N4O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride -

Specification

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
IUPAC Name 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol
Standard InChI InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22)
Standard InChI Key RHZLKBRFIAZMTN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C
Canonical SMILES CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C

Introduction

Synthesis Approaches

While specific synthesis methods for 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride are not detailed in reliable sources, compounds with similar quinazoline structures are often synthesized through reactions involving anthranilic acid derivatives and appropriate amines or isothiocyanates. For example, the synthesis of related quinazoline compounds typically involves refluxing anthranilic acid with an isothiocyanate in the presence of a base like triethylamine .

Biological Activity and Potential Applications

Compounds with quinazoline moieties are known for their diverse biological activities, including antitumor, anticonvulsant, and antibacterial effects . Although specific biological activity data for 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride is not available, its structural similarity to other biologically active quinazolines suggests potential applications in medicinal chemistry.

CompoundBiological Activity
Quinazolin-4-one derivativesAntitumor, anticonvulsant, antibacterial
2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloridePotential applications in medicinal chemistry, pending further research

Comparison with Similar Compounds

Several compounds share structural similarities with 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, including those with different substituents on the quinazoline ring. These compounds often exhibit varied biological activities based on their specific structural features.

Compound NameStructureKey Features
3-[[2-(3,4-Dimethoxyphenyl)quinazolin-4-yl]amino]benzonitrileC23H18N4O2Dimethoxy substitution
2-Amino-1-(3,4-dimethylphenyl)ethanolC10H15NOSimpler ethanol backbone
Ethanol, 2,2'-((2-(5-amino-2-thienyl)-4-quinazolinyl)imino)bis-C13H16N4OIncorporates thienyl moiety

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